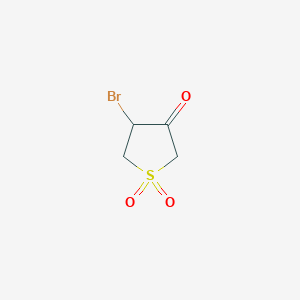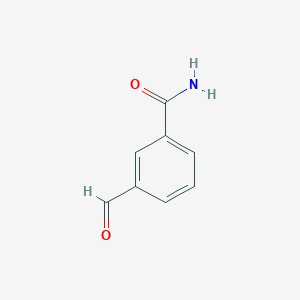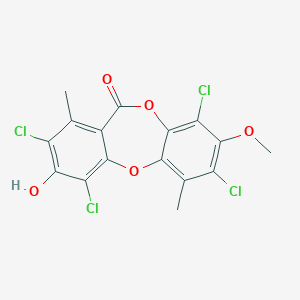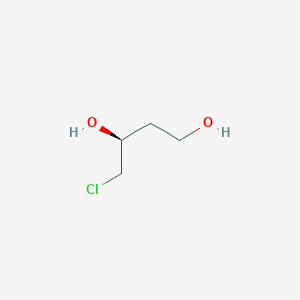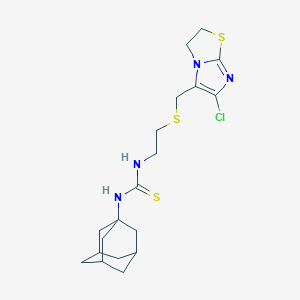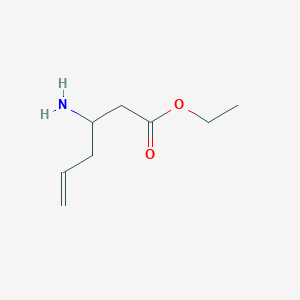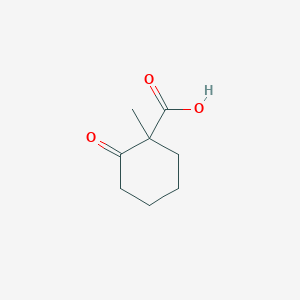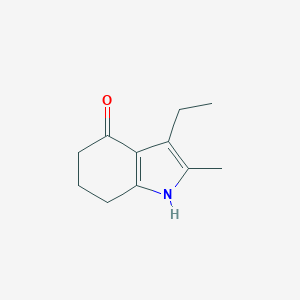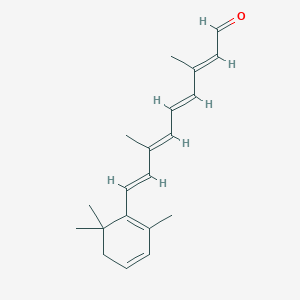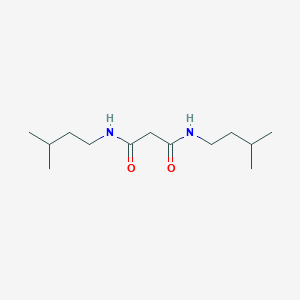
N,N'-bis(3-methylbutyl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of propanediamine derivatives with various aldehydes or metal ions. For instance, the synthesis of N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine was achieved through a template reaction with 5-methylsalicylaldehyde in the presence of copper ions, leading to the formation of dinuclear and mononuclear copper(II) complexes . Another example is the synthesis of a dimeric chromium(III) complex with N,N'-bis(2-pyridylmethyl)-1,3-propanediamine, which was characterized by spectroscopic methods and X-ray crystallography .
Molecular Structure Analysis
The molecular structures of these compounds are determined using techniques such as single-crystal X-ray diffraction. For example, the structure of the chromium(III) complex mentioned above was determined to crystallize in the monoclinic space group with specific cell dimensions, and the complex was found to contain a racemic mixture of two isomers . Similarly, the copper(II) complexes formed with N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine were analyzed, revealing different coordination modes for the copper centers .
Chemical Reactions Analysis
The chemical reactions involving propanediamine derivatives often result in the formation of complexes with metal ions. The coordination properties of these ligands with d- and f-electron ions have been studied, showing that they can form stable complexes in solution, as evidenced by pH potentiometry . The reactivity of these ligands can also lead to the selective formation of optically active complexes, as seen with the reaction of N,N'-bis(2-hydroxybenzyl)-N,N'-bis(2-pyridylmethyl)-R-1,2-propanediamine with lanthanide ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of propanediamine derivatives are influenced by their ability to form complexes with metal ions. These complexes often exhibit interesting spectroscopic and electrochemical properties. For example, the copper(II) complexes of N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine were studied using cyclic voltammetry and their spectroelectrochemical properties were examined . Additionally, the luminescence properties of cationic complexes with propanediamine derivatives were investigated, showing potential applications in materials science .
Aplicaciones Científicas De Investigación
Industrial and Environmental Chemicals
Occupational Exposure to Industrial Chemicals:
- The study by Ribeiro, Ladeira, and Viegas (2017) discusses the widespread use of Bisphenol A (BPA), an industrial chemical, highlighting the need to assess occupational exposure and its potential health effects. Although this does not directly relate to N,N'-bis(3-methylbutyl)propanediamide, it emphasizes the importance of understanding the impact of industrial chemicals on health and the environment. The authors call for increased awareness and urgency in evaluating worker exposure to such chemicals and the associated health risks (Ribeiro, Ladeira, & Viegas, 2017).
Effects of Environmental Pollutants on Male Fertility:
- The review by Lagos-Cabré and Moreno (2012) discusses the impact of environmental pollutants like BPA, 4-nonylphenol (NP), and di(2-ethylhexyl)phthalate (DEHP) on male fertility. The study examines the mechanisms, particularly focused on germ cell apoptosis, highlighting the adverse effects of these chemicals on mammalian spermatogenesis (Lagos-Cabré & Moreno, 2012).
Production and Toxicity of Chemical Compounds
Downstream Processing of Biologically Produced Diols:
- The work by Xiu and Zeng (2008) reviews methods for recovering and purifying biologically produced diols such as 1,3-propanediol and 2,3-butanediol. Although not directly related to this compound, this study is relevant for understanding the separation and purification processes in industrial biotechnology, focusing on improving yield, purity, and reducing energy consumption (Xiu & Zeng, 2008).
Review of the Toxicology and Exposure of Bisphenol A Diglycidylether (BADGE):
- The paper by Poole et al. (2004) discusses the commercial use of BADGE, focusing on human exposure from canned food applications. It compares exposure data with toxicological investigations, addressing safety concerns. This review is significant for understanding the impact of specific chemical compounds used in industry and their potential risks to human health (Poole et al., 2004).
Propiedades
IUPAC Name |
N,N'-bis(3-methylbutyl)propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)5-7-14-12(16)9-13(17)15-8-6-11(3)4/h10-11H,5-9H2,1-4H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTJMAHVRZXADJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC(=O)NCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368483 |
Source


|
| Record name | N~1~,N~3~-Bis(3-methylbutyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126947-45-3 |
Source


|
| Record name | N~1~,N~3~-Bis(3-methylbutyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

